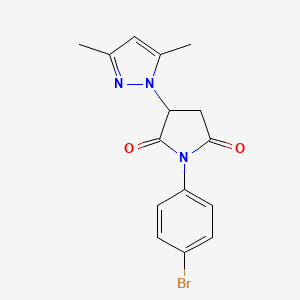
1-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione
Descripción general
Descripción
1-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione, also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BDP belongs to the class of pyrrolidinedione derivatives and has been found to exhibit promising pharmacological activities.
Mecanismo De Acción
1-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione exerts its pharmacological effects through multiple mechanisms. It has been found to inhibit the production of inflammatory cytokines and enzymes, such as COX-2 and iNOS, by suppressing the NF-κB signaling pathway. 1-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, 1-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione has been found to induce apoptosis and inhibit cell proliferation in cancer cells by regulating the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione has been found to modulate various biochemical and physiological processes. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo. 1-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione also exhibits antioxidant activity by reducing lipid peroxidation and increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Furthermore, 1-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. 1-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione also exhibits low toxicity and has been found to be well-tolerated in animal studies. However, 1-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability and efficacy. Additionally, 1-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione has poor stability in acidic and basic conditions, which can affect its pharmacological activity.
Direcciones Futuras
1-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione has significant potential for further research and development. Some future directions for 1-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione research include:
1. Investigating the potential of 1-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione as a therapeutic agent for neurodegenerative diseases.
2. Studying the mechanism of action of 1-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione in cancer cells to identify potential targets for drug development.
3. Developing novel formulations of 1-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione to improve its bioavailability and efficacy.
4. Investigating the potential of 1-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione as a diagnostic tool for cancer detection.
5. Studying the pharmacokinetics and pharmacodynamics of 1-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione in animal models and humans to determine its safety and efficacy.
Conclusion:
In conclusion, 1-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione, or 1-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione, is a promising compound that exhibits significant potential for therapeutic applications. 1-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. Further research is needed to fully understand the mechanism of action of 1-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione and its potential therapeutic applications.
Métodos De Síntesis
1-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione can be synthesized through a multistep reaction involving the condensation of 4-bromobenzaldehyde with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid followed by cyclization with ethyl acetoacetate. The final product is obtained after purification and isolation through recrystallization.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. 1-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione has been studied for its potential use as a diagnostic tool for cancer detection.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2/c1-9-7-10(2)19(17-9)13-8-14(20)18(15(13)21)12-5-3-11(16)4-6-12/h3-7,13H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKOBWNYPRDPHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385681 | |
| Record name | 1-(4-bromophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione | |
CAS RN |
5323-09-1 | |
| Record name | 1-(4-bromophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



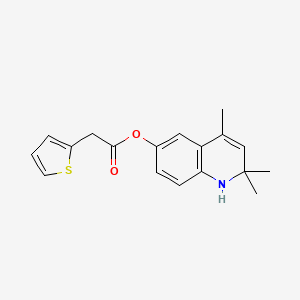
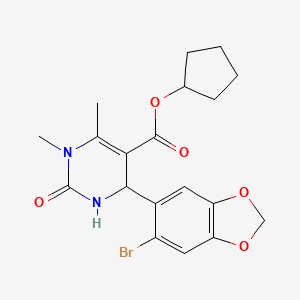
![4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine](/img/structure/B4883950.png)
![4-({N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzamide](/img/structure/B4883951.png)
![3-[1-(4-methylphenyl)cyclopentyl]-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole](/img/structure/B4883963.png)
![2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol](/img/structure/B4883966.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4883968.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4883969.png)
![2-chloro-5-nitro-N-(3-oxo-3H-benzo[f]chromen-2-yl)benzamide](/img/structure/B4883978.png)
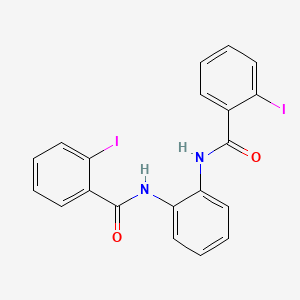
![4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-(1-propyl-4-piperidinyl)benzamide](/img/structure/B4883993.png)
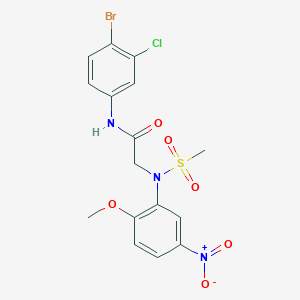
![1-{4-[4-(2-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}ethanone](/img/structure/B4884022.png)
![ethyl 1-(3-chloro-4-hydroxybenzyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4884036.png)